
リファマイシンO
概要
説明
Rifamycin O is a member of the rifamycin family, a group of antibiotics derived from the bacterium Amycolatopsis rifamycinica. These antibiotics are known for their effectiveness against mycobacteria, making them valuable in the treatment of diseases such as tuberculosis and leprosy . Rifamycin O, specifically, is an oxidation product of natural rifamycin B and has shown promising activity against various bacterial strains .
科学的研究の応用
In Vitro Studies
Recent studies have demonstrated that Rifamycin O exhibits significant in vitro activity against M. abscessus. The minimum inhibitory concentration (MIC) values for Rifamycin O range from 4.0 to 6.2 μM, indicating a strong capacity to inhibit bacterial growth compared to other rifamycins like rifampicin and rifapentine, which have higher MIC values (>20 μM) .
Compound | MIC (μM) |
---|---|
Rifamycin O | 4.0 - 6.2 |
Rifabutin | Similar to O |
Rifampicin | >20 |
Rifapentine | >20 |
Clarithromycin | Comparable |
In Vivo Studies
The in vivo efficacy of Rifamycin O has been evaluated using zebrafish (Danio rerio) models infected with M. abscessus. Treatment with 25 μM of Rifamycin O resulted in a significant reduction in bacterial load and an extended survival rate of infected zebrafish, comparable to that achieved with rifabutin . The survival rate for treated zebrafish was approximately 54% over 13 days post-infection, showcasing its potential as a therapeutic agent.
Non-Toxicity Profile
One of the notable findings regarding Rifamycin O is its non-toxic profile in both cell cultures and animal models. In studies involving mouse bone marrow-derived macrophages and zebrafish, no significant cytotoxic effects were observed at concentrations up to 100 μM . This characteristic enhances its appeal as a candidate for further development in treating mycobacterial infections.
Potential Therapeutic Applications
Given its promising activity against M. abscessus, Rifamycin O could be considered for:
- Treatment of Nontuberculous Mycobacterial Infections : Particularly useful for patients with chronic lung diseases or those infected with drug-resistant strains.
- Combination Therapy : Its use alongside other antibiotics may enhance the overall efficacy against resistant mycobacterial infections.
- Research into Drug Resistance : Understanding how Rifamycin O interacts with bacterial systems may provide insights into overcoming antibiotic resistance.
Case Studies and Research Findings
Several studies have documented the effectiveness of Rifamycin O:
準備方法
Synthetic Routes and Reaction Conditions: Rifamycin O is typically synthesized through the oxidation of rifamycin B. The process involves dissolving rifamycin B in an organic solvent and an alcohol mixture, followed by oxidation using a suitable oxidizing agent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of rifamycin O involves large-scale fermentation of Amycolatopsis rifamycinica to produce rifamycin B, which is then oxidized to rifamycin O. The process includes steps such as fermentation, extraction, purification, and crystallization to achieve the final product .
化学反応の分析
Types of Reactions: Rifamycin O undergoes various chemical reactions, including:
Oxidation: Conversion of rifamycin B to rifamycin O.
Reduction: Potential reduction reactions to modify the compound for different applications.
Substitution: Reactions where functional groups on the rifamycin O molecule are replaced with other groups to create derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation of rifamycin B to rifamycin O.
Reducing Agents: Employed in reduction reactions to modify the compound.
Solvents: Organic solvents such as tetrahydrofuran are commonly used in these reactions.
Major Products:
作用機序
Rifamycin O exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in prokaryotic cells. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping bacterial growth and replication . The molecular target of rifamycin O is the beta-subunit of the RNA polymerase enzyme, which is essential for the transcription process .
類似化合物との比較
Rifampicin: Widely used in the treatment of tuberculosis and leprosy.
Rifabutin: Effective against Mycobacterium avium complex infections.
Rifapentine: Used in the treatment of tuberculosis.
Rifaximin: Primarily used to treat traveler’s diarrhea.
Uniqueness of Rifamycin O: Rifamycin O is unique due to its specific oxidation state and its potential as a starting material for the synthesis of various derivatives. Its activity against Mycobacterium abscessus, a difficult-to-treat pathogen, highlights its potential as a valuable antibiotic .
生物活性
Rifamycin O is a member of the rifamycin class of antibiotics, notable for its potential effectiveness against Mycobacterium abscessus, a pathogen known for its resistance to many conventional antibiotics. This article provides a comprehensive overview of the biological activity of Rifamycin O, supported by data tables, case studies, and detailed research findings.
Rifamycins, including Rifamycin O, primarily function by inhibiting DNA-dependent RNA synthesis. The binding of rifamycins to bacterial RNA polymerase prevents transcription, effectively halting bacterial growth. The structural uniqueness of Rifamycin O, particularly its lack of hydroquinone at the C1 and C4 positions, contributes to its enhanced activity against M. abscessus compared to other rifamycins like rifampicin and rifapentine .
In Vitro Activity
Rifamycin O has demonstrated significant in vitro antibacterial activity against various subspecies of M. abscessus. The minimum inhibitory concentration (MIC) values indicate its potency:
Compound | MIC (μM) | Target Organism |
---|---|---|
Rifamycin O | 3.9 - 6.2 | M. abscessus subsp. bolletii |
M. abscessus subsp. massiliense | ||
M. abscessus | ||
Rifabutin | 3 - 9 | All M. abscessus subspecies |
Rifampicin | Higher than 6.2 | Various nontuberculous mycobacteria |
These results highlight that Rifamycin O shows stronger activity than rifampicin and similar activity to rifabutin and clarithromycin .
In Vivo Efficacy
In vivo studies using zebrafish models have further validated the efficacy of Rifamycin O against M. abscessus. At a concentration of 25 μM, it exhibited comparable effectiveness to rifabutin without significant toxicity to the host organisms . This suggests that Rifamycin O could be a promising candidate for treating infections caused by this challenging pathogen.
Case Studies
- Zebrafish Infection Model : In a study assessing the in vivo efficacy of Rifamycin O, zebrafish were infected with M. abscessus. Treatment with Rifamycin O resulted in reduced bacterial load compared to untreated controls, indicating its potential for clinical application in treating mycobacterial infections .
- Comparison with Other Antibiotics : A comparative study evaluated the effectiveness of Rifamycin O against other antibiotics such as clarithromycin and rifabutin in treating infections caused by various nontuberculous mycobacteria. Results showed that Rifamycin O maintained strong antibacterial activity across multiple strains, supporting its role as an alternative therapeutic agent .
Toxicity Profile
Toxicity assessments have shown that Rifamycin O is non-cytotoxic to mammalian cells at concentrations up to 100 μM . This safety profile is crucial for its potential use in clinical settings.
Future Directions
The unique structural characteristics of Rifamycin O warrant further investigation into its pharmacological properties and potential modifications to enhance its efficacy against resistant strains of mycobacteria. Future research may include:
- Pharmacophore-Based Virtual Screening : To identify additional derivatives with improved activity.
- Mechanistic Studies : To understand the specific interactions between Rifamycin O and bacterial RNA polymerase.
- Clinical Trials : To evaluate the efficacy and safety of Rifamycin O in human subjects suffering from mycobacterial infections.
特性
CAS番号 |
14487-05-9 |
---|---|
分子式 |
C39H47NO14 |
分子量 |
753.8 g/mol |
IUPAC名 |
[(7'S,9'Z,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'Z,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate |
InChI |
InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48)/b11-10-,14-13-,18-12-/t17-,19+,20+,21+,25-,30-,31+,34+,38-,39?/m0/s1 |
InChIキー |
RAFHKEAPVIWLJC-PQVBCCSKSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C |
異性体SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)\C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C |
ピクトグラム |
Health Hazard; Environmental Hazard |
同義語 |
4-O-(Carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-rifamycin γ-Lactone; NSC 182391; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。